

Spectroscopic comparison of 2,4-Dimethylpentane with its structural isomers

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Compound of Interest

Compound Name: 2,4-Dimethylpentane

Cat. No.: B089610

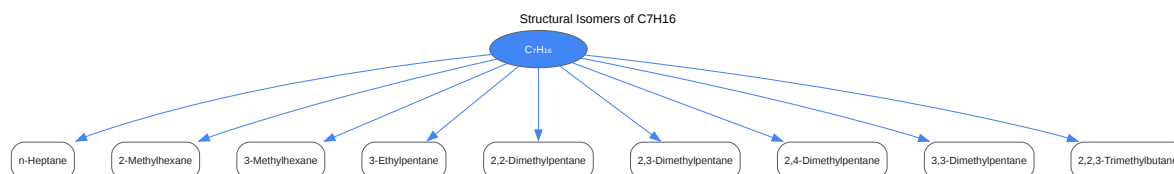
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A Spectroscopic Comparison of 2,4-Dimethylpentane and Its Structural Isomers

This guide provides a detailed spectroscopic comparison of **2,4-dimethylpentane** and its eight structural isomers, all corresponding to the molecular formula C_7H_{16} . The following sections present experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C), and Mass Spectrometry (MS), designed to assist researchers in distinguishing between these closely related compounds.

Structural Isomers of C_7H_{16}

The nine structural isomers of heptane represent a classic example of constitutional isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms. These differences in structure give rise to unique spectroscopic fingerprints.



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Caption: Relationship of the nine structural isomers of C_7H_{16} .

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the types of bonds present in a molecule. For alkanes, the spectra are characterized by C-H and C-C bond vibrations. While all isomers of heptane will show C-H stretching and bending frequencies, the fingerprint region (below 1500 cm^{-1}) can show subtle differences.

Comparative IR Data

Compound	C-H Stretch (cm^{-1})	C-H Bend (cm^{-1})	Key Fingerprint Region Features (cm^{-1})
2,4-Dimethylpentane	2940-2880	1480-1365	C-(CH ₃) ₂ skeletal vibrations at 1175-1140 and 840-790[1]
n-Heptane	2950-2845	1480-1440, 1385-1370	-(CH ₂) _n - rock at ~720-750 for n>3[2]
2-Methylhexane	2975-2845	1480-1440, 1385-1370	Weak -CH- vibration around 1340[3]
3-Methylhexane	2975-2845	1480-1440, 1385-1370	Similar to 2-methylhexane, subtle differences in the fingerprint region.
3-Ethylpentane	~3000-2900	~1500-1400	-(CH ₂) _n - rock at ~720-750[4]
2,2-Dimethylpentane	2940-2880	1480-1365	C-(CH ₃) ₃ skeletal vibrations at 1255-1200 and 750-720[5]
2,3-Dimethylpentane	2940-2880	1480-1365	C-(CH ₃) ₂ skeletal vibrations at 1175-1140 and 840-790[6]
3,3-Dimethylpentane	2940-2880	1480-1365	C-(CH ₃) ₂ skeletal vibrations at 1175-1140 and 840-790[7]
2,2,3-Trimethylbutane	2975-2845	1480-1365	Characteristic pattern in the fingerprint region due to high branching[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen frameworks of a molecule. The number of signals, their chemical shifts, and splitting patterns are unique to each isomer.

Comparative ^1H NMR Data

Compound	Number of ^1H Signals	Key Chemical Shifts (δ , ppm) and Splitting Patterns
2,4-Dimethylpentane	3	~ 0.9 (d, 12H), ~ 1.2 (m, 2H), ~ 1.6 (m, 2H)
n-Heptane	4	~ 0.88 (t, 6H), ~ 1.27 (m, 8H), ~ 1.30 (m, 2H) [9] [10] [11]
2-Methylhexane	6	Multiple overlapping signals between 0.8-1.6 [12]
3-Methylhexane	7 (theoretically 9)	Complex overlapping signals between 0.8-1.6 [13]
3-Ethylpentane	3	~ 0.8 (t, 9H), ~ 1.2 (q, 6H), ~ 1.3 (m, 1H) [1]
2,2-Dimethylpentane	4	~ 0.86 (s, 9H), ~ 1.18 (t, 3H), ~ 1.25 (m, 4H) [14]
2,3-Dimethylpentane	6 (theoretically 7)	Very complex overlapping signals between 0.8-1.3 [15]
3,3-Dimethylpentane	3	~ 0.8 (s, 6H), ~ 0.85 (t, 6H), ~ 1.2 (q, 4H) [16]
2,2,3-Trimethylbutane	3	~ 0.85 (s, 9H), ~ 1.05 (d, 6H), ~ 1.6 (m, 1H) [17]

Comparative ^{13}C NMR Data

The number of unique carbon environments is a key distinguishing feature among the isomers.

Compound	Number of ^{13}C Signals	Approximate Chemical Shift Ranges (δ , ppm)
2,4-Dimethylpentane	4	22.5, 25.0, 45.0
n-Heptane	4	14.0, 22.6, 29.0, 31.8[2]
2-Methylhexane	6	14.1, 22.7, 23.1, 28.2, 29.9, 39.0[18]
3-Methylhexane	7	11.5, 14.5, 19.2, 20.3, 29.7, 34.4, 39.2[19]
3-Ethylpentane	3	11.0, 25.2, 42.3[20]
2,2-Dimethylpentane	5	14.2, 23.0, 29.1, 31.9, 36.7
2,3-Dimethylpentane	6	11.5, 15.6, 20.0, 25.0, 32.0, 36.5
3,3-Dimethylpentane	4	8.4, 26.2, 33.8, 36.9[21]
2,2,3-Trimethylbutane	5	15.0, 27.0, 32.5, 34.5, 38.0

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. While all isomers have the same molecular ion peak ($m/z = 100$), their fragmentation patterns differ based on the stability of the resulting carbocations. More branched isomers tend to show more extensive fragmentation.

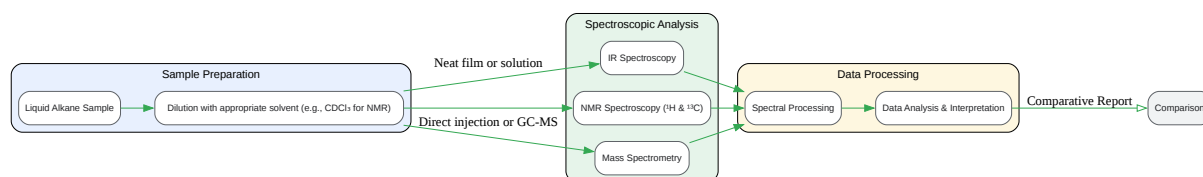
Comparative Mass Spectrometry Data

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z) and Relative Abundance
2,4-Dimethylpentane	100	43 (base peak), 57, 85
n-Heptane	100	43 (base peak), 57, 71, 29[22] [23]
2-Methylhexane	100	43 (base peak), 57, 85
3-Methylhexane	100	43 (base peak), 57, 71, 85[24]
3-Ethylpentane	100	57 (base peak), 29, 71
2,2-Dimethylpentane	100	43 (base peak), 57, 85[25]
2,3-Dimethylpentane	100	43, 57 (base peak), 71
3,3-Dimethylpentane	100	57 (base peak), 71, 41
2,2,3-Trimethylbutane	100	57 (base peak), 41, 85

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid alkane samples.

General Experimental Workflow



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Caption: General workflow for spectroscopic analysis of alkane isomers.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
- **Data Acquisition:** The sample is placed in the beam of an FTIR spectrometer.
- **Spectral Range:** Data is typically collected over a range of 4000 to 400 cm⁻¹.
- **Analysis:** The resulting spectrum is analyzed for the presence of characteristic C-H stretching and bending vibrations, and the fingerprint region is examined for unique patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the liquid alkane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.
- **Analysis:** The number of signals, their chemical shifts (referenced to TMS at 0 ppm), integration (for ¹H NMR), and splitting patterns (for ¹H NMR) are analyzed to determine the structure.

Mass Spectrometry (MS)

- **Sample Introduction:** The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** The sample is ionized, typically using electron impact (EI).

- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The abundance of each ion is measured.
- Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides clues about the branching of the carbon skeleton.

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